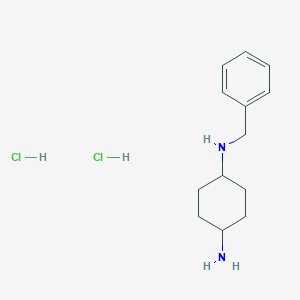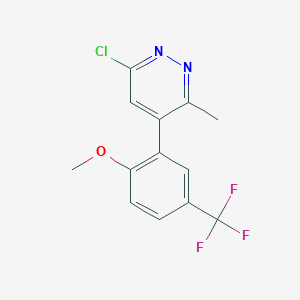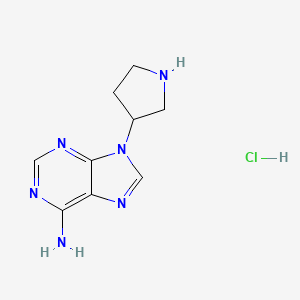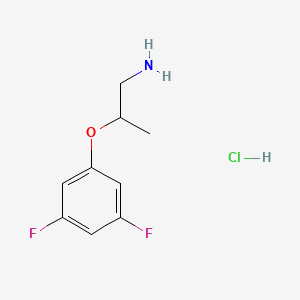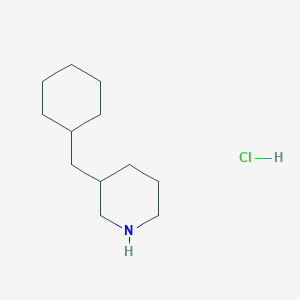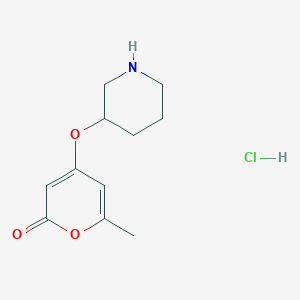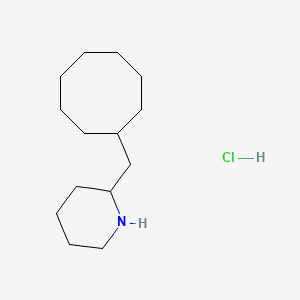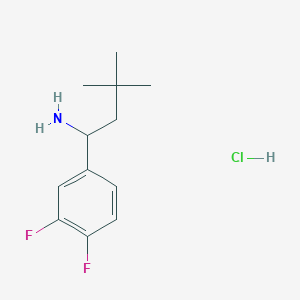
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
The closest compounds I found are “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” and “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”. These compounds have similar structures to the one you’re interested in .
Synthesis Analysis
I found a patent that describes the synthesis of a related compound, “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates”. The synthesis involves a cyclopropanization reaction, Hofmann degradation, and a CBS asymmetric reduction reaction .
Molecular Structure Analysis
The molecular formula for “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is C8H10ClF2N, with a molecular weight of 193.62 . For “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”, the molecular formula is C8H8F2N2O.ClH, with a molecular weight of 222.62 .
Physical And Chemical Properties Analysis
“®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is a solid at room temperature, and it’s stored under an inert atmosphere . No additional physical or chemical properties were found in the sources.
Scientific Research Applications
Synthesis Techniques and Intermediate Applications
Research has developed various synthesis techniques involving compounds structurally similar to 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, highlighting its potential use as an intermediate in the production of complex molecules. For instance, a novel strategy utilizing the 'safety-catch' principle for the protection of sulfonic acids was demonstrated, where derivatives similar to the compound were synthesized, potentially offering a method for producing protected derivatives of taurine and other sulfonic acids efficiently (Seeberger et al., 2007). Additionally, research on the synthesis of fluorophenyl-functionalized compounds, like 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, reveals methodologies that could be adaptable for synthesizing 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, indicating its potential application in medicinal chemistry and materials science (Liu Chuan-xiang, 2006).
Antineoplastic Agent Development
Another significant area of application is in the development of antineoplastic agents. A related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrated promising activity against various cancer cell lines, suggesting that structurally similar compounds like 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride could be explored for their antineoplastic properties and potential role in cancer therapy (Pettit et al., 2003).
Organic Light-Emitting Devices (OLEDs)
Research into novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices (OLEDs) suggests applications in electronics for compounds with similar structural characteristics, potentially impacting the development of more efficient OLEDs (Li et al., 2012). This research indicates the broad applicability of difluorophenyl compounds in both biological and electronic domains.
Safety And Hazards
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRRSVTMUOMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



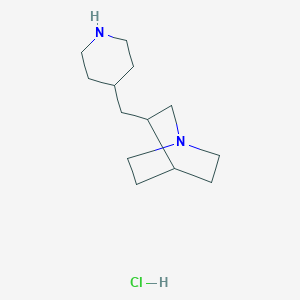
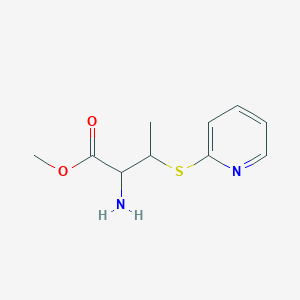
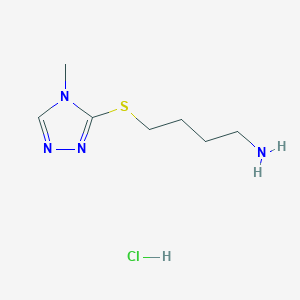
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)
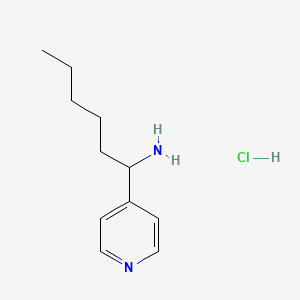
![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)

